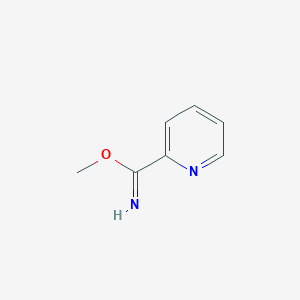

Methyl picolinimidate

Description

Properties

IUPAC Name |

methyl pyridine-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGQCMNHXHSFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941315 | |

| Record name | Methyl pyridine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19547-38-7 | |

| Record name | Methyl picolinimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pyridine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Picolinimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Picolinimidate

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of key intermediates is paramount. Methyl picolinimidate, a derivative of picolinic acid, serves as a valuable building block in organic synthesis and holds potential in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological context.

Core Chemical Properties

This compound, also known as methyl pyridine-2-carboximidate, possesses a unique structure combining a pyridine ring with an imidate functional group.[1][2] This combination influences its reactivity and potential applications.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [2][3][4] |

| Molecular Weight | 136.15 g/mol | [2][3][4] |

| CAS Number | 19547-38-7 | [1][2][3] |

| IUPAC Name | methyl pyridine-2-carboximidate | [2] |

| Synonyms | Methyl iminopicolinate, Picolinimidic Acid Methyl Ester, Methoxy(2-pyridyl)methanimine | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 45.97 Ų | [3] |

| logP | 1.05337 | [3] |

| Storage Conditions | -20°C, stored under nitrogen | [3] |

Synthesis of this compound

A common and high-yielding synthesis of this compound involves the reaction of a nitrile with sodium methoxide, followed by neutralization.[1]

Experimental Protocol:

-

Preparation of Sodium Methoxide Solution: Metallic sodium (0.32 g) is carefully dissolved in methanol (100 ml) to prepare a solution of sodium methoxide.

-

Reaction: 2-Cyano-6-n-propylpyridine (10 g) is dissolved in the freshly prepared sodium methoxide solution.[1] The reaction mixture is left to stand overnight.

-

Neutralization: Acetic acid (0.82 g) is added to the reaction mixture.[1]

-

Work-up: The mixture is concentrated under reduced pressure. The resulting residue is then dissolved in ether (200 ml).

-

Purification: Any insoluble materials are removed by filtration. The filtrate is then concentrated under reduced pressure to yield methyl 2-picolinimidate. This protocol has been reported to achieve a yield of 94%.[1]

Reactivity and Stability

Imidates, such as this compound, are known for their reactivity, which is influenced by the presence of both a C=N double bond and an ether-like linkage. They can be considered analogs of esters and amides.

-

Hydrolysis: this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield methyl picolinate or picolinamide, respectively.

-

Nucleophilic Substitution: The carbon atom of the C=N group is electrophilic and can be attacked by nucleophiles.

-

Reactions with Amines: It can react with primary and secondary amines to form substituted amidines.

For stability, this compound should be stored at low temperatures (-20°C) and under an inert atmosphere, such as nitrogen, to prevent degradation.[3]

Spectroscopic Properties

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons of the pyridine ring, and the N-H proton of the imine group would be expected. The chemical shifts of the pyridine protons would be in the aromatic region, and their splitting pattern would depend on their positions. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyridine ring, and the imine carbon would be present. The imine carbon would likely appear in the range of 150-170 ppm. |

| IR Spectroscopy | Characteristic absorption bands for the C=N stretching vibration (around 1650 cm⁻¹), C-O stretching, and N-H stretching (around 3300 cm⁻¹) would be anticipated. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 136. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the pyridine ring. |

Biological Context and Drug Development

While this compound itself is not extensively studied for its biological activity, related picolinamide and picolinate derivatives have shown significant potential in drug development, particularly as anticancer and antimicrobial agents.[9]

-

Anticancer Activity: Novel N-methyl-picolinamide-4-thiol derivatives have demonstrated potent and broad-spectrum anti-proliferative activities against various human cancer cell lines.[10][11] One compound, in particular, was found to selectively inhibit Aurora-B kinase, a key protein in cell division.[9][10][11]

-

VEGFR-2 Inhibition: Picolinamide derivatives containing (thio)urea and dithiocarbamate moieties have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in angiogenesis.[9]

-

Prodrug Potential: The ester or imidate functionality can be utilized in prodrug design to improve pharmacokinetic properties such as solubility, bioavailability, and stability.[12][13] Ester linkages in prodrugs are often hydrolyzed in the body by esterases to release the active drug.[12]

References

- 1. prepchem.com [prepchem.com]

- 2. This compound [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. lehigh.edu [lehigh.edu]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Methyl Picolinimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl picolinimidate, a pyridine derivative featuring an imidate functional group, serves as a valuable intermediate in organic synthesis and a ligand in coordination chemistry. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols, quantitative data summarized in tabular format, and logical workflow diagrams are presented to support advanced research and development activities. This guide is intended for professionals in the fields of chemical research and drug development who require a detailed understanding of this compound's characteristics.

Molecular Identity and Structure

This compound, also known as methyl pyridine-2-carboximidate, is an organic compound containing a pyridine ring substituted at the 2-position with a methyl imidate group.[1] Its unique structure, combining an aromatic nitrogen heterocycle with a reactive imidate moiety, makes it a subject of interest in synthetic and medicinal chemistry.

Chemical Identifiers

The fundamental identifiers for this compound are summarized below, providing essential information for substance registration, retrieval, and safety documentation.

| Identifier | Value |

| CAS Number | 19547-38-7[2] |

| Molecular Formula | C₇H₈N₂O[2][3][4][5] |

| Molecular Weight | 136.15 g/mol [3][4] |

| IUPAC Name | methyl pyridine-2-carboximidate[1] |

| Synonyms | Methyl iminopicolinate, Picolinimidic Acid Methyl Ester, Methoxy(2-pyridyl)methanimine[1][3][4] |

| InChI | InChI=1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3[2][3] |

| InChIKey | NEGQCMNHXHSFGU-UHFFFAOYSA-N[1][2][3] |

| SMILES | COC(=N)C1=CC=CC=N1[4] |

Structural Representation

The two-dimensional structure of this compound illustrates the connectivity of its atoms, featuring a central pyridine ring. The imidate functional group, -C(=NH)OCH₃, is attached to the C2 position of the ring. A computed three-dimensional model can also be rendered to visualize its spatial arrangement.[2]

Physicochemical Properties

Computational chemistry provides insights into the molecule's properties, which are critical for predicting its behavior in various chemical and biological systems.

| Property | Value |

| Topological Polar Surface Area (TPSA) | 45.97 Ų[4] |

| LogP | 1.05337[4] |

| Hydrogen Bond Acceptors | 3[4] |

| Hydrogen Bond Donors | 1[4] |

| Rotatable Bonds | 1[4] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[6][7][8] This method provides a direct route to the corresponding imino ester salt, known as a Pinner salt.[6][9]

Experimental Protocol: Synthesis of this compound

The following protocol details a high-yield synthesis of this compound from 2-cyanopyridine.[1]

Materials:

-

2-Cyano-6-n-propylpyridine (or 2-cyanopyridine as the base nitrile)

-

Methanol

-

Metallic Sodium

-

Acetic Acid

-

Ether

Procedure:

-

A solution of sodium methoxide in methanol is prepared by dissolving metallic sodium (0.32 g) in methanol (100 ml).[1]

-

2-Cyanopyridine (10 g) is dissolved in the prepared sodium methoxide solution.[1]

-

The reaction mixture is allowed to stand overnight.[1]

-

Acetic acid (0.82 g) is added to the mixture, which is then concentrated under reduced pressure.[1]

-

The resulting residue is dissolved in ether (200 ml), and any insoluble materials are removed by filtration.[1]

-

The filtrate is concentrated under reduced pressure to yield this compound.[1] A reported yield for a similar starting material is 94%.[1]

Logical Workflow of Synthesis

The synthesis process can be visualized as a logical workflow, starting from the nitrile raw material and proceeding through the key reaction and purification steps to obtain the final product.

Caption: Synthesis workflow for this compound.

Reactivity

The imidate functional group is a versatile intermediate. Pinner salts can undergo further nucleophilic additions to yield various products, such as esters (with water), amidines (with ammonia or amines), or orthoesters (with excess alcohol).[6][10] For instance, this compound has been shown to react with ethyl carbazate when melted together at 200°C to form 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrating its utility in synthesizing heterocyclic compounds.[11]

Analytical Data

Gas Chromatography

Gas chromatography data for this compound has been compiled by the NIST Mass Spectrometry Data Center.

| Column Type | Active Phase | Retention Index (I) | Carrier Gas |

| Capillary | DB-5 | 1181 | He[12] |

| Capillary | CAM | - | He[3] |

Spectroscopic Data of a Related Compound: Methyl Picolinate

Disclaimer: The following IR and NMR spectroscopic data are for methyl picolinate (CAS 2459-07-6) , not this compound. This information is provided for comparative and reference purposes only, as methyl picolinate shares the same pyridine-2-carboxylate core structure, differing only in the functional group (ester vs. imidate).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrations.[13][14] For methyl picolinate, characteristic absorptions would include C=O stretching from the ester group, C-O stretching, and vibrations associated with the aromatic pyridine ring.[15] The region from 1450 to 600 cm⁻¹ is often referred to as the fingerprint region, providing a unique pattern for each compound.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For methyl picolinate, the spectrum would show distinct signals for the methyl protons and the four aromatic protons on the pyridine ring, with their chemical shifts and splitting patterns being indicative of their positions relative to the nitrogen atom and the ester group.[16]

Applications in Research and Drug Development

This compound and related compounds are valuable in several areas of chemical science.

-

Synthetic Intermediate: As demonstrated by its reaction with ethyl carbazate, this compound is a useful precursor for synthesizing more complex heterocyclic molecules, which are common scaffolds in pharmaceuticals.[11]

-

Ligand in Coordination Chemistry: The pyridine nitrogen and the imidate group can act as coordination sites for metal ions. This property is explored in the development of metal complexes with specific catalytic or biological activities.[11]

-

Drug Discovery: While not a drug itself, its derivatives are of interest. The broader field of pharmacometrics utilizes computational modeling and simulation to optimize drug development, from discovery through regulatory approval.[17][18][19] Intermediates like this compound are foundational to creating the novel molecular entities (NMEs) that are the subject of such studies. The development of new drugs often relies on the synthesis of diverse chemical libraries, where versatile building blocks are essential.

Role in a Drug Development Pipeline

The diagram below illustrates a conceptual workflow where a versatile chemical intermediate like this compound could be utilized in the early stages of drug discovery to generate a library of candidate compounds for screening.

Caption: Role of intermediates in a drug discovery workflow.

Conclusion

This compound is a structurally distinct compound with significant potential as a synthetic intermediate and building block in medicinal and materials chemistry. Its synthesis via the Pinner reaction is efficient and well-documented. While a complete public spectroscopic profile is lacking, its known reactivity and the properties of related structures provide a solid foundation for its application in research. This guide consolidates the available technical data to facilitate its use by scientists and researchers in the development of novel molecules and materials.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. synarchive.com [synarchive.com]

- 11. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

- 13. compoundchem.com [compoundchem.com]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. Methyl picolinate(2459-07-6) IR Spectrum [chemicalbook.com]

- 16. Methyl picolinate(2459-07-6) 1H NMR spectrum [chemicalbook.com]

- 17. Applications of pharmacometrics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Applications of Pharmacometrics in the Clinical Development and Pharmacotherapy of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl Picolinimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl picolinimidate, a valuable intermediate in medicinal chemistry and drug development. The primary focus of this document is the Pinner reaction, a classic and reliable method for the conversion of nitriles to imidates. This guide details the core principles of this synthesis pathway, provides a representative experimental protocol, and presents available characterization data. The content is structured to be a practical resource for researchers and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound, also known as methyl pyridine-2-carboximidate, is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring and an imidate functional group, makes it a versatile building block for the synthesis of more complex molecules, including nitrogen-containing heterocycles that are often scaffolds for bioactive compounds. The synthesis of this intermediate is, therefore, a critical step in the development of new chemical entities. This guide focuses on the most common and effective method for its preparation: the Pinner reaction.

Synthesis Pathway: The Pinner Reaction

The most prevalent method for the synthesis of this compound is the Pinner reaction, an acid-catalyzed reaction between a nitrile and an alcohol.[1][2] In this case, 2-cyanopyridine (picolinonitrile) reacts with methanol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form the corresponding imidate salt, known as a Pinner salt.[1][2] Subsequent neutralization yields the free imidate.

The reaction is highly sensitive to water, as the Pinner salt intermediate can be readily hydrolyzed to the corresponding ester (methyl picolinate).[1] Therefore, anhydrous conditions are crucial for achieving high yields of the desired this compound. The reaction is also typically performed at low temperatures to prevent the thermodynamically unstable imidate salt from rearranging to the corresponding amide.[2]

A variation of the classical Pinner reaction involves the use of a solution of hydrogen chloride in an anhydrous solvent, such as cyclopentyl methyl ether (CPME), which can be more practical than using gaseous HCl.

Reaction Mechanism

The Pinner reaction proceeds through the following key steps:

-

Protonation of the Nitrile: The nitrile nitrogen is protonated by the strong acid catalyst, which activates the nitrile carbon towards nucleophilic attack.

-

Nucleophilic Attack by Alcohol: A molecule of methanol attacks the electrophilic carbon of the protonated nitrile.

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to another molecule of the alcohol or a counter-ion.

-

Formation of the Pinner Salt: The resulting intermediate is the stable imidate salt (Pinner salt).

-

Neutralization: Treatment of the Pinner salt with a base liberates the free this compound.

Experimental Protocols

Acid-Catalyzed Synthesis via Pinner Reaction (Representative Protocol)

Materials:

-

2-Cyanopyridine (Picolinonitrile)

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether (or Cyclopentyl Methyl Ether - CPME)

-

Anhydrous Hydrogen Chloride (gas or a solution in an anhydrous solvent)

-

Anhydrous Sodium Carbonate or Triethylamine for neutralization

-

Anhydrous Sodium Sulfate for drying

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (e.g., filled with calcium chloride) is charged with a solution of 2-cyanopyridine in anhydrous methanol and anhydrous diethyl ether (or CPME). The flask is cooled to 0 °C in an ice bath.

-

Addition of HCl: Anhydrous hydrogen chloride gas is bubbled through the stirred solution. Alternatively, a solution of 4N HCl in an anhydrous solvent like CPME can be added dropwise. The reaction is highly exothermic and the temperature should be carefully monitored and maintained at or below 0 °C. The reaction progress can be monitored by the precipitation of the this compound hydrochloride salt.

-

Reaction Time: The reaction mixture is stirred at low temperature for several hours until the reaction is complete (e.g., 2-4 hours, or until precipitation ceases).

-

Isolation of the Pinner Salt: The precipitated this compound hydrochloride is collected by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen) and washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Neutralization and Extraction: The Pinner salt is then suspended in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine, at 0 °C. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data

Due to the lack of a specific published procedure for the unsubstituted this compound, a comprehensive table of quantitative data from a single source is not available. However, based on similar Pinner reactions, the yield is expected to be moderate to high, contingent on the strict maintenance of anhydrous conditions.

| Parameter | Value | Reference |

| Starting Material | 2-Cyanopyridine | General Pinner Reaction |

| Reagents | Anhydrous Methanol, Anhydrous HCl | [1][2] |

| Product | This compound | [3] |

| Typical Yield | Moderate to High (expected) | N/A |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 2 - 24 hours (substrate dependent) | N/A |

Characterization Data

The following characterization data for this compound has been compiled from available resources.

| Technique | Data | Reference |

| Molecular Formula | C₇H₈N₂O | [3] |

| Molecular Weight | 136.15 g/mol | [3] |

| Mass Spectrometry | Data available in the NIST WebBook | [4] |

| Gas Chromatography | Data available in the NIST WebBook | [4] |

| ¹H NMR | Data not explicitly found for the final product in the search results. | |

| ¹³C NMR | Data not explicitly found for the final product in the search results. | |

| IR Spectroscopy | Expected characteristic peaks: C=N stretch (~1650 cm⁻¹), C-O stretch (~1250 cm⁻¹), N-H bend (if protonated). |

Visualizations

Synthesis Pathway Diagram

Caption: Pinner reaction synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the Pinner reaction of 2-cyanopyridine and methanol under anhydrous, acidic conditions. This guide provides a foundational understanding of this important transformation, including a representative experimental protocol and available characterization data. While a definitive, published procedure for the unsubstituted target molecule is elusive, the principles outlined herein provide a solid basis for its successful synthesis in a laboratory setting. Further research to establish a standardized protocol with comprehensive quantitative and spectroscopic data would be a valuable contribution to the field.

References

An In-depth Technical Guide to Methyl Picolinimidate (CAS Number 19547-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl picolinimidate, with the CAS number 19547-38-7, is a heterocyclic compound belonging to the pyridine family. While direct biological applications of this compound are not extensively documented in publicly available literature, its significance lies in its role as a versatile chemical intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its application as a precursor in the synthesis of more complex molecules, including those with potential biological activity. Detailed experimental protocols, safety information, and visualizations of its synthetic utility are presented to support researchers and drug development professionals in leveraging this compound for novel molecular design and synthesis.

Chemical Properties and Data

This compound is a colorless to pale-yellow or yellow-brown liquid, semi-solid, or solid.[1] It is characterized by the following identifiers and properties:

| Property | Value | Reference |

| IUPAC Name | methyl pyridine-2-carboximidate | [1] |

| Synonyms | Methyl iminopicolinate, Picolinimidic Acid Methyl Ester | [2] |

| CAS Number | 19547-38-7 | [2] |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid or Semi-solid or Solid | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

| Purity | ≥96-97% | [1][2] |

| SMILES | COC(=N)C1=CC=CC=N1 | [2] |

| InChI Key | NEGQCMNHXHSFGU-UHFFFAOYSA-N | [1] |

Computational Chemistry Data:

| Descriptor | Value | Reference |

| Topological Polar Surface Area (TPSA) | 45.97 Ų | [2] |

| LogP | 1.05337 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a nitrile with an alcohol in the presence of a base.

Experimental Protocol: Synthesis from 2-Cyano-6-n-propylpyridine

This protocol describes the synthesis of a derivative, methyl 2-picolineimidate, which illustrates the general synthetic approach.

Materials:

-

2-Cyano-6-n-propylpyridine (10 g)

-

Methanol (100 ml)

-

Metallic sodium (0.32 g)

-

Acetic acid (0.82 g)

-

Ether (200 ml)

Procedure:

-

A solution of sodium methoxide in methanol is prepared by dissolving 0.32 g of metallic sodium in 100 ml of methanol.

-

10 g of 2-Cyano-6-n-propylpyridine is dissolved in the prepared sodium methoxide solution.

-

The reaction mixture is allowed to stand overnight.

-

0.82 g of acetic acid is added to the mixture.

-

The solution is concentrated under reduced pressure.

-

The resulting residue is dissolved in 200 ml of ether.

-

Any insoluble materials are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield methyl 2-picolineimidate (11.5 g, 94% yield).

Applications in Organic Synthesis

The primary utility of this compound is as a precursor for the synthesis of more complex heterocyclic compounds. Its imidate functional group is reactive towards nucleophiles, making it a valuable building block.

Synthesis of Triazolones

This compound can be used to synthesize substituted triazolones, which are heterocyclic structures of interest in medicinal chemistry.

Materials:

-

This compound (0.80 g, 5.9 mmol)

-

Ethyl carbazate (0.61 g, 5.9 mmol)

-

Ethanol (for recrystallization)

Procedure:

-

This compound and ethyl carbazate are combined and melted together at 200 °C.

-

The molten mixture is stirred for 10 minutes.

-

The resulting solid is recrystallized from ethanol to yield 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one as a white solid (0.36 g, 37% yield).[2]

Potential in Drug Discovery: A Structural Analog Perspective

While direct evidence of the biological activity of this compound is scarce, the picolinamide scaffold, which is structurally related, has been explored in drug discovery. For instance, derivatives of N-methylpicolinamide have been investigated as potential antitumor agents. This suggests that the picolinimidate moiety could serve as a bioisosteric replacement for the picolinamide in the design of novel therapeutic agents.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Statements:

-

H227: Combustible liquid.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For complete safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS 19547-38-7) is a valuable chemical intermediate with demonstrated utility in the synthesis of heterocyclic compounds. While it may not possess significant intrinsic biological activity, its reactivity makes it a useful building block for the creation of more complex molecules with potential applications in drug discovery and materials science. This guide provides researchers with the foundational knowledge of its properties, synthesis, and synthetic applications, encouraging its further exploration in the development of novel chemical entities.

References

An In-depth Technical Guide to Picolinic Acid Methyl Ester: Core Characteristics and Methodologies

Picolinic acid methyl ester, also known as methyl picolinate or methyl 2-pyridinecarboxylate, is an organic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its versatile chemical nature, stemming from the presence of both an ester group and a pyridine ring, allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.[2]

Core Chemical and Physical Properties

The fundamental characteristics of picolinic acid methyl ester are summarized below, providing a quick reference for laboratory use. Data for both the 2- and 4-isomers are presented where available.

| Property | 2-Picolinic acid methyl ester | 4-Picolinic acid methyl ester (Isonicotinic acid methyl ester) | References |

| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | [3][4][5] |

| Molecular Weight | 137.14 g/mol | 137.14 g/mol | [3][4][5] |

| CAS Number | 2459-07-6 | 2459-09-8 | [2][4] |

| Appearance | Colorless to yellow clear liquid | Light yellow, reddish, or brownish liquid | [2][3][4] |

| Boiling Point | 233 °C | 207 - 209 °C | [3][4] |

| Density | 1.137 g/mL | 1.161 g/mL at 25 °C | [3][4] |

| Refractive Index | 1.521 | n20/D 1.512 | [3][4] |

| Flash Point | 103 °C | Not available | [3] |

| Purity (GC) | ≥ 98% | 99 - 100% | [2][4] |

| Storage Conditions | Store at 0-8°C in a tightly-closed container. | Store at 0 - 8 °C. | [2][3][4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of picolinic acid methyl ester. Available spectral data includes NMR, IR, and Mass Spectrometry.[5][6]

-

¹H NMR: The proton NMR spectrum of methyl stearate, a simple methyl ester, shows a characteristic strong singlet peak for the methyl ester protons at approximately 3.7 ppm.[7] Similar characteristic peaks would be expected for picolinic acid methyl ester, with additional signals corresponding to the protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹) and C-O stretching (around 1200 cm⁻¹), in addition to bands associated with the aromatic pyridine ring.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to confirm the structure of the compound.[5]

Experimental Protocols

The synthesis of picolinic acid methyl ester typically involves the esterification of picolinic acid. While specific, detailed protocols for this exact transformation are not abundant in the initial search results, a general and widely applicable method is the Fischer esterification. Furthermore, methods for creating other esters of picolinic acid can be adapted.[10][11][12]

Representative Protocol: Synthesis of Picolinic Acid Methyl Ester via Fischer Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of picolinic acid with methanol.

Materials:

-

Picolinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or another suitable acid catalyst like thionyl chloride)[13]

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve picolinic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution. The reaction is exothermic, so cooling may be necessary.[13]

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Dissolve the residue in an organic solvent and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until the effervescence ceases. This step is crucial to remove the acid catalyst.

-

Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude picolinic acid methyl ester. The product can be further purified by distillation or column chromatography if necessary.

Applications in Research and Drug Development

Picolinic acid methyl ester is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][4]

-

Pharmaceutical Intermediates: It serves as a building block for the development of novel therapeutic agents.[1][14] The pyridine nitrogen can be quaternized or the ester can be hydrolyzed or converted to an amide, providing multiple avenues for derivatization.

-

Agrochemicals: This compound is utilized in the production of herbicides and pesticides.[4]

-

Medicinal Chemistry: The "methyl effect" is a known strategy in drug design where the introduction of a methyl group can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[15][16] As a methyl ester, this compound is a direct participant in such strategies.

-

Materials Science: It is used in the development of polymers and other materials.[2]

Logical Relationships and Workflows

The synthesis of picolinic acid methyl ester is a straightforward chemical transformation. The following diagram illustrates the general workflow from the starting material to the final product.

Caption: General workflow for the synthesis of picolinic acid methyl ester.

References

- 1. selleckchem.com [selleckchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. aocs.org [aocs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]

- 12. A convenient synthesis of amino acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Methyl picolinate | TargetMol [targetmol.com]

- 15. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Iminopicolinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides an in-depth overview of the fundamental chemistry of methyl iminopicolinate, also known as methyl picolinimidate. It covers the core aspects of its structure, synthesis, spectroscopic characterization, and reactivity. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its known chemical properties and reactivity, including its role as a ligand in coordination chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile molecule.

Introduction

Methyl iminopicolinate (C₇H₈N₂O) is a pyridine derivative with a molecular weight of 136.15 g/mol .[1][2] Its structure features a pyridine ring substituted at the 2-position with a methyl imidate group. This unique combination of a heteroaromatic ring and a reactive functional group makes it a valuable building block in organic synthesis and a ligand in coordination chemistry.[3] The presence of both a nitrogen atom in the pyridine ring and the imino and ether functionalities in the side chain allows for multiple coordination modes with metal ions, leading to the formation of diverse metal complexes with potential catalytic and biological activities.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of methyl iminopicolinate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl Iminopicolinate

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Synonyms | This compound, Picolinimidic Acid Methyl Ester | [2] |

| CAS Number | 19547-38-7 | [2] |

| Topological Polar Surface Area (TPSA) | 45.97 Ų | [2] |

| logP | 1.05337 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis

The primary synthetic route to methyl iminopicolinate involves the Pinner reaction, which utilizes the reaction of a nitrile with an alcohol in the presence of an acid catalyst. A common starting material is 2-cyanopyridine, which reacts with methanol. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Methyl Iminopicolinate

This protocol describes the synthesis of methyl iminopicolinate from 2-cyanopyridine and methanol.

Materials:

-

2-Cyanopyridine

-

Anhydrous Methanol (MeOH)

-

Sodium metal

-

Diethyl ether

-

Acetic acid

Procedure:

-

Prepare a solution of sodium methoxide by carefully dissolving a catalytic amount of sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve 2-cyanopyridine in the prepared sodium methoxide solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Neutralize the reaction mixture by adding a stoichiometric amount of acetic acid.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in diethyl ether.

-

Filter the solution to remove any insoluble materials.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl iminopicolinate.

-

Further purification can be achieved by distillation or chromatography if necessary.

Spectroscopic Characterization

The structure of methyl iminopicolinate can be confirmed using various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the methyl group. The pyridine protons will appear as a complex multiplet in the aromatic region (δ 7.0-8.7 ppm). The methyl protons will appear as a singlet further upfield. A reported ¹H NMR spectrum of a reaction product containing this compound showed a multiplet for the pyridine protons in the range of δ 7.42-8.63 ppm.[3]

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the C=N bond is expected to appear in the range of 150-160 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-150 ppm), and the methoxy carbon will appear upfield (around 50-60 ppm).

Table 2: Predicted Spectroscopic Data for Methyl Iminopicolinate

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | Pyridine protons: δ 7.0 - 8.7 ppm (m); Methyl protons: ~δ 3.9 ppm (s) |

| ¹³C NMR | C=N: ~155 ppm; Pyridine C: ~120-150 ppm; O-CH₃: ~55 ppm |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch, if tautomer present), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1640 (C=N stretch), ~1590, 1470, 1430 (Pyridine ring stretches), ~1250 (C-O stretch) |

| Mass Spec (m/z) | 136 (M⁺), fragments corresponding to loss of -OCH₃, -CN, and pyridine ring fragments. |

Infrared (IR) Spectroscopy

The IR spectrum of methyl iminopicolinate is expected to show characteristic absorption bands for the C=N bond, the pyridine ring, and the C-O single bond. A peak around 1640 cm⁻¹ would correspond to the C=N stretching vibration. The aromatic C-H stretching and pyridine ring stretching vibrations are expected in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-O stretching of the methoxy group should appear around 1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of methyl iminopicolinate should show a molecular ion peak (M⁺) at m/z 136, corresponding to its molecular weight.[1][2] Fragmentation patterns would likely involve the loss of the methoxy group (M-31), the cyano group (M-26), and other fragments arising from the cleavage of the pyridine ring.

Reactivity

Hydrolysis

Imines are susceptible to hydrolysis, which converts them back to the corresponding carbonyl compound and amine. In the case of methyl iminopicolinate, hydrolysis would yield methyl picolinate and ammonia. This reaction is typically catalyzed by acid.[6] The mechanism involves the protonation of the imine nitrogen, followed by nucleophilic attack of water on the iminium carbon.

Coordination Chemistry

Methyl iminopicolinate is an effective ligand in coordination chemistry due to the presence of multiple donor atoms: the pyridine nitrogen, the imine nitrogen, and the ether oxygen.[3] It can act as a bidentate or tridentate ligand, forming stable complexes with various transition metals. The coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. These metal complexes have potential applications in catalysis and materials science.[4][5]

The coordination of methyl iminopicolinate to a metal center can activate the imine bond, making it more susceptible to nucleophilic attack or other transformations. This property is of interest in the design of catalysts for various organic reactions.

Conclusion

Methyl iminopicolinate is a versatile molecule with a rich fundamental chemistry. Its synthesis from readily available starting materials and its array of functional groups make it a valuable tool for synthetic and coordination chemists. The ability to act as a multidentate ligand opens up a wide range of possibilities for the design of novel metal complexes with tailored properties. This guide provides a foundational understanding of its chemistry, which will be beneficial for researchers and professionals in the fields of chemistry and drug development. Further exploration of its reactivity and the properties of its metal complexes is warranted to fully exploit its potential.

References

- 1. Making sure you're not a bot! [academiccommons.columbia.edu]

- 2. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. Synthesis, Structural Characterization, and Quantitative Basicity Studies of Lithium Zirconimidate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Synthesis and characterization of organometallic complexes for biologi" by Emily Stumbo [scholar.utc.edu]

- 6. mdpi.com [mdpi.com]

The Methyl Group's Influence on Picolinimidate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic placement of a methyl group on the picolinimidate scaffold offers a potent tool for modulating chemical reactivity, a critical consideration in drug design and development. While direct comparative kinetic data for methyl-substituted versus unsubstituted picolinimidates is not extensively available in the reviewed literature, this guide synthesizes established principles of physical organic chemistry and draws parallels from closely related aromatic systems to elucidate the multifaceted role of the methyl group. This document explores the electronic and steric effects of methyl substitution on picolinimidate reactivity, providing a framework for predicting and controlling reaction outcomes. Detailed experimental protocols for assessing imidate reactivity are also presented to empower researchers in their investigations.

Introduction: The Significance of Picolinimidates and the "Magic Methyl" Effect

Picolinimidates, characterized by a pyridine ring and an imidate functional group, are valuable moieties in medicinal chemistry and chemical biology. Their reactivity is central to their function, influencing everything from metabolic stability to covalent interactions with biological targets. The introduction of a methyl group, often termed the "magic methyl" effect in drug discovery, can profoundly alter a molecule's physicochemical and pharmacological properties.[1] Understanding the underpinnings of this effect on picolinimidate reactivity is paramount for rational drug design.

A methyl group can influence reactivity through a combination of electronic and steric effects. Electronically, a methyl group is generally considered electron-donating through an inductive effect and hyperconjugation.[2][3] Sterically, its bulk can hinder the approach of reactants or favor specific conformations.[4][5] The position of the methyl group on the picolinimidate ring will dictate the relative contributions of these effects.

Theoretical Framework: Electronic and Steric Effects of the Methyl Group

The reactivity of picolinimidates is primarily governed by the electrophilicity of the imidate carbon and the nucleophilicity of the imidate nitrogen. A methyl group on the pyridine ring can modulate these properties.

Electronic Effects

A methyl group, being electron-donating, can influence the electron density distribution within the picolinimidate system.

-

Inductive Effect: The methyl group can push electron density through the sigma bonds of the pyridine ring. This can slightly increase the electron density on the ring and, by extension, on the imidate functional group.[3]

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the pyridine ring.[2] This effect also contributes to an overall increase in electron density on the aromatic ring.

The net result of these electron-donating effects is a slight decrease in the electrophilicity of the imidate carbon, which would be expected to decrease the rate of nucleophilic attack at this position.

Steric Effects

The steric bulk of a methyl group can play a significant role, particularly if it is positioned near the imidate functionality (e.g., at the 3- or 6-position of the pyridine ring).

-

Steric Hindrance: A methyl group can physically block the approach of a nucleophile to the imidate carbon, thereby slowing down the reaction rate.[3][5] This effect is highly dependent on the size of the nucleophile and the exact position of the methyl group.

-

Conformational Effects: The presence of a methyl group can influence the preferred conformation of the picolinimidate, which in turn can affect the accessibility of the reactive centers.

Impact on Reactivity: A Quantitative Perspective (Hypothetical Data)

While specific experimental data for methyl-picolinimidate is scarce, we can extrapolate from general principles and data for analogous systems to predict the impact of methylation on key reactions. The following tables present hypothetical quantitative data to illustrate these expected trends.

Table 1: Hypothetical Rate Constants for Hydrolysis of Picolinimidate Derivatives

| Compound | Position of Methyl Group | Relative Rate Constant (k_rel) |

| Picolinimidate | Unsubstituted | 1.00 |

| 3-Methylpicolinimidate | 3- | ~0.8 |

| 4-Methylpicolinimidate | 4- | ~0.9 |

| 5-Methylpicolinimidate | 5- | ~0.95 |

| 6-Methylpicolinimidate | 6- | ~0.5 |

Rationale: The electron-donating nature of the methyl group is expected to slightly decrease the rate of hydrolysis by reducing the electrophilicity of the imidate carbon. A methyl group at the 6-position would also introduce significant steric hindrance to the approaching nucleophile (water), leading to a more pronounced rate decrease.

Table 2: Hypothetical Equilibrium Constants for Acylation by Picolinimidate Derivatives

| Compound | Position of Methyl Group | Relative Equilibrium Constant (K_eq,rel) |

| Picolinimidate | Unsubstituted | 1.00 |

| 4-Methylpicolinimidate | 4- | ~0.85 |

Rationale: In an acylation reaction where the picolinimidate acts as the acylating agent, the electron-donating methyl group would slightly destabilize the starting material (relative to the product), leading to a less favorable equilibrium constant.

Experimental Protocols for Assessing Picolinimidate Reactivity

To quantitatively assess the role of the methyl group, well-defined experimental protocols are essential. The following provides a general methodology for studying the hydrolysis of picolinimidates, which can be adapted for other reactions.

General Protocol for Kinetic Analysis of Picolinimidate Hydrolysis

This protocol outlines a general method for determining the rate of hydrolysis of a picolinimidate derivative using UV-Vis spectrophotometry.

Materials:

-

Picolinimidate derivative (substituted and unsubstituted)

-

Buffer solutions of desired pH

-

Spectrophotometer-grade solvent (e.g., acetonitrile or DMSO)

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of the picolinimidate derivative in the chosen organic solvent.

-

Determination of Analytical Wavelength: Record the UV-Vis spectra of the picolinimidate starting material and the expected picolinamide product in the reaction buffer. Identify a wavelength where there is a significant difference in absorbance between the reactant and product.

-

Kinetic Run: a. Equilibrate the buffer solution to the desired temperature in a cuvette inside the spectrophotometer. b. Initiate the reaction by injecting a small aliquot of the picolinimidate stock solution into the cuvette. c. Monitor the change in absorbance at the predetermined analytical wavelength over time.

-

Data Analysis: a. Plot absorbance versus time. b. Assuming pseudo-first-order kinetics (if the concentration of water is in large excess), fit the data to the equation: A(t) = A_inf + (A_0 - A_inf) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, A_inf is the final absorbance, and k_obs is the observed rate constant. c. Compare the k_obs values for the methyl-substituted and unsubstituted picolinimidates.

Visualizing Reaction Pathways and Workflows

Diagrams created using the DOT language can effectively illustrate the logical flow of experiments and the theoretical underpinnings of reactivity.

Caption: Workflow for kinetic analysis of picolinimidate hydrolysis.

Caption: Influence of electronic effects of a methyl group on reactivity.

Conclusion and Future Directions

The presence and position of a methyl group on the picolinimidate ring are predicted to have a discernible impact on its reactivity through a combination of electronic and steric effects. Electron-donating properties are likely to decrease the rate of nucleophilic attack, while steric hindrance, especially from a 6-methyl group, would further retard reaction rates.

To fully elucidate these effects, further experimental and computational studies are warranted. Specifically, a systematic kinetic analysis of a series of methyl-substituted picolinimidates under various reaction conditions (e.g., hydrolysis, aminolysis) would provide invaluable quantitative data. Such studies, guided by the principles outlined in this guide, will enable a more precise and predictive approach to the design of picolinimidate-containing molecules in drug discovery and development.

References

- 1. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 2. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The kinetics of the reactions of picryl chloride with some substituted anilines. Part 5 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Early-Stage Research Developments of Methyl Picolinimidate and its Analogs in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl picolinimidate and its related chemical scaffolds have emerged as a promising area of interest in early-stage drug discovery. Possessing a unique chemical structure characterized by a pyridine ring and an imidate functional group, these compounds are being explored for a variety of therapeutic applications. This technical guide provides a comprehensive overview of the foundational research involving this compound and its analogs, with a focus on their synthesis, chemical properties, and initial biological evaluations. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical Properties and Synthesis

This compound (IUPAC name: methyl pyridine-2-carboximidate) is a small molecule with the chemical formula C₇H₈N₂O and a molecular weight of 136.15 g/mol .[1][2] Key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| IUPAC Name | methyl pyridine-2-carboximidate | [2] |

| CAS Number | 19547-38-7 | [1][2] |

| Purity | ≥97% | [1] |

| Storage Conditions | -20°C, under nitrogen | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-cyanopyridine with sodium methoxide in methanol. The resulting product is then treated with acetic acid.

Experimental Protocols

A detailed experimental protocol for the synthesis of methyl 2-picolineimidate is as follows:

Materials:

-

2-Cyano-6-n-propylpyridine (10 g)

-

Methanol (100 ml)

-

Metallic sodium (0.32 g)

-

Acetic acid (0.82 g)

-

Ether (200 ml)

Procedure:

-

A solution of sodium methoxide in methanol is prepared by dissolving metallic sodium in methanol.

-

2-Cyano-6-n-propylpyridine is dissolved in the sodium methoxide solution.

-

The mixture is left to stand overnight.

-

Acetic acid is added to the reaction mixture.

-

The mixture is concentrated under reduced pressure.

-

The resulting residue is dissolved in ether, and any insoluble materials are filtered out.

-

The filtrate is concentrated under reduced pressure to yield methyl 2-picolineimidate.

This protocol has been reported to achieve a high yield of 94%.

Biological Activities of this compound Analogs

While direct early-stage biological data for this compound is limited in the public domain, significant research has been conducted on its analogs, particularly N-methyl-picolinamide-4-thiol derivatives. These studies have primarily focused on their potential as anticancer agents.

Anticancer Activity

N-methyl-picolinamide-4-thiol derivatives have demonstrated potent anti-proliferative activities against various human cancer cell lines.[3][4] Notably, one analog, referred to as compound 6p in a key study, exhibited broad-spectrum antitumor activity, in some cases surpassing the efficacy of the established drug sorafenib.[3][5]

Table 1: In Vitro Anti-proliferative Activity of Compound 6p and Sorafenib

| Compound | Cell Line | IC50 (µM) |

| 6p | MGC-803 | 1.38 |

| 6p | HCT-116 | 5.34 |

| 6p | MCF-7 | 5.21 |

| Sorafenib | HepG2 | 16.30 |

Data sourced from a comparative study on N-methyl-picolinamide-4-thiol derivatives.[6]

Experimental Protocols for Biological Evaluation

Cell Proliferation (MTT) Assay

The anti-proliferative activity of the picolinamide derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Procedure:

-

Cell Seeding: Human cancer cells were seeded in 96-well plates at a density of 3 × 10³ cells/well and cultured for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: Ten microliters of a 10 mg/mL MTT solution were added to each well, and the plates were incubated for an additional 2.5 hours at 37°C.

-

Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance at 570 nm was measured using an ELISA plate reader.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated for each cell line.[3]

Mechanism of Action and Signaling Pathways

Research into the mechanism of action of these analogs suggests that their anticancer effects may be mediated through the inhibition of key signaling pathways involved in cell division and proliferation.

Aurora-B Kinase Inhibition

Further investigations revealed that compound 6p selectively inhibits Aurora-B kinase, a crucial protein in the regulation of cell division.[3][4] Kinase inhibitory assays demonstrated that compound 6p significantly inhibited Aurora-B kinase activity.[5] This targeted inhibition provides a plausible mechanism for its observed broad-spectrum anti-proliferative activities.[3][5]

The following diagram illustrates the proposed mechanism of action for the N-methyl-picolinamide-4-thiol derivative, compound 6p.

Caption: Proposed mechanism of action for Compound 6p.

The following workflow outlines the experimental process for evaluating the anticancer activity of these compounds.

Caption: Experimental workflow for anticancer screening.

Conclusion and Future Directions

The early-stage research surrounding this compound and its analogs, particularly N-methyl-picolinamide-4-thiol derivatives, highlights a promising avenue for the discovery of novel anticancer therapeutics. The identification of compounds with potent anti-proliferative activity and a clear mechanism of action through the inhibition of Aurora-B kinase provides a solid foundation for further development.

Future research should focus on expanding the library of this compound analogs to explore structure-activity relationships more deeply. Investigating the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds will be crucial for their advancement toward preclinical and clinical trials. Furthermore, exploring the potential of these scaffolds for other therapeutic applications, such as antimicrobial agents, could unveil new opportunities in drug discovery. The detailed protocols and data presented in this guide offer a valuable starting point for researchers dedicated to advancing this exciting field.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Theoretical Insights into the Reactivity of Methyl Picolinimidate: A Technical Guide for Researchers

A comprehensive examination of the anticipated reaction mechanisms of methyl picolinimidate, drawing upon theoretical studies of analogous compounds to inform researchers, scientists, and drug development professionals. Due to a lack of direct theoretical studies on this compound, this guide synthesizes experimental observations and computational analyses of similar molecular structures to predict its chemical behavior.

Introduction

This compound is a molecule of interest in synthetic chemistry and drug discovery, incorporating both a reactive imidate functional group and a pyridine ring. This unique combination suggests a rich and varied reactivity profile. Understanding the theoretical underpinnings of its reactions is crucial for predicting outcomes, optimizing reaction conditions, and designing novel molecular scaffolds. This technical guide provides an in-depth analysis of the plausible reaction pathways of this compound, including hydrolysis, thermal decomposition, and reactions with nucleophiles. The presented data and mechanisms are based on analogies with closely related compounds for which theoretical studies are available, providing a robust framework for anticipating the behavior of this specific molecule.

General Reactivity and Electronic Structure

The reactivity of this compound is governed by the interplay between the electrophilic carbon of the imidate group and the nucleophilic and basic nitrogen atom of the pyridine ring. The lone pair of the pyridine nitrogen can significantly influence the electron distribution within the molecule, affecting the stability of intermediates and transition states.

Computational Methodology Note: The theoretical data presented in this guide are illustrative and derived from studies on analogous compounds, typically employing Density Functional Theory (DFT) methods such as B3LYP or M06-2X with basis sets like 6-311+G(d,p). Solvent effects are often modeled using polarizable continuum models (PCM). For accurate predictions for this compound, similar levels of theory are recommended.

Key Reaction Pathways

Hydrolysis

The hydrolysis of imidates is a well-studied process that is highly dependent on the pH of the medium. By analogy with other imidate salts, the hydrolysis of this compound is expected to proceed through a tetrahedral intermediate.[1][2] The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the pyridine nitrogen is likely to be protonated, which would increase the electrophilicity of the imidate carbon. The reaction is expected to proceed via a pathway analogous to the A-2 mechanism for amides.[3]

-

Step 1: Protonation. The reaction initiates with the protonation of the imidate nitrogen, making the carbon atom more susceptible to nucleophilic attack.

-

Step 2: Nucleophilic Attack. A water molecule attacks the electrophilic carbon, forming a tetrahedral intermediate.

-

Step 3: Proton Transfer. A proton is transferred from the attacking water molecule to the nitrogen atom of the original imidate.

-

Step 4: Elimination. The C-N bond cleaves, releasing ammonia (or an ammonium ion) and forming the corresponding ester, methyl picolinate.

-

Step 5 (optional): Ester Hydrolysis. Under prolonged acidic conditions, the resulting methyl picolinate can further hydrolyze to picolinic acid and methanol.[4]

Base-Catalyzed Hydrolysis:

In basic media, the hydroxide ion acts as the nucleophile. The reaction is expected to be a one-way process, unlike the reversible acid-catalyzed hydrolysis.[4]

-

Step 1: Nucleophilic Attack. A hydroxide ion attacks the electrophilic carbon of the imidate group, forming a tetrahedral intermediate.

-

Step 2: Elimination. The tetrahedral intermediate can collapse by eliminating either the methoxy group (to form picolinamide) or the amino group (to form methyl picolinate). The relative leaving group ability and stereoelectronic effects will determine the product distribution.[1]

Illustrative Quantitative Data for Imidate Hydrolysis (based on analogous systems):

| Reaction Type | Analogous Compound | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | Methylbenzimidatium ion | 15 - 25 | -10 to -20 |

| Base-Catalyzed Hydrolysis | N-Aryl Imidates | 10 - 20 | -15 to -25 |

Note: These values are approximate and intended for comparative purposes. Actual values for this compound will vary.

Experimental Protocol: Hydrolysis of an Imidate

A general protocol for the hydrolysis of an imidate would involve dissolving the compound in a suitable solvent (e.g., dioxane/water mixture) and adding either a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The reaction mixture would then be heated under reflux for a specified period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). After completion, the product can be isolated by extraction and purified by chromatography or recrystallization.

Logical Flow of Acid-Catalyzed Hydrolysis:

Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.

Thermal Decomposition

While no specific theoretical studies on the thermal decomposition of this compound were found, imidate esters are known to undergo thermal reactions. One known reaction of this compound is its reaction with ethyl carbazate at 200 °C to form 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, showcasing its thermal reactivity with nucleophiles.[5]

Plausible unimolecular thermal decomposition pathways could involve rearrangements or fragmentations. For instance, a Chapman-like rearrangement, typically observed for N-aryl imidates, is less likely here due to the absence of an N-aryl group.[6] A more probable pathway could be a retro-ene type reaction or radical fragmentation at higher temperatures.

Experimental Protocol: Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) would be the primary techniques to study the thermal decomposition of this compound. This would provide information on the decomposition temperature range and the energetics of the process. The evolved gases could be analyzed by coupling the TGA-DSC to a mass spectrometer or an infrared spectrometer to identify the decomposition products.

Hypothetical Thermal Decomposition Pathway:

Caption: A plausible unimolecular thermal decomposition pathway for this compound.

Reactions with Nucleophiles

The imidate carbon of this compound is electrophilic and susceptible to attack by nucleophiles. The pyridine ring can also be subject to nucleophilic attack, particularly if activated by an electron-withdrawing group or upon N-oxidation. For 2-substituted pyridines, nucleophilic substitution is a known reaction pathway.[7]

The reaction with ethyl carbazate demonstrates the susceptibility of the imidate carbon to nucleophilic attack.[5] Other nucleophiles such as amines, thiols, and carbanions are expected to react similarly, leading to the formation of amidines, thioimidates, and other substituted products, respectively.

Illustrative Reaction with a Generic Nucleophile (Nu⁻):

-

Step 1: Nucleophilic Attack. The nucleophile attacks the imidate carbon.

-

Step 2: Tetrahedral Intermediate. A tetrahedral intermediate is formed.

-

Step 3: Elimination. The methoxy group is eliminated, leading to the substituted product.

Signaling Pathway of Nucleophilic Substitution:

Caption: Generalized pathway for the reaction of this compound with a nucleophile.

Conclusion

The theoretical study of this compound reactions, while not directly available in the literature, can be reasonably inferred from the extensive body of research on analogous compounds. The presence of both an imidate functional group and a pyridine ring suggests a rich reactivity profile, with hydrolysis, thermal decomposition, and nucleophilic substitution being key reaction pathways. The pyridine nitrogen is expected to play a significant role in modulating this reactivity, particularly under acidic conditions. The data and mechanisms presented in this guide provide a foundational understanding for researchers working with this versatile molecule and highlight the need for specific computational studies to further elucidate its chemical behavior. Future theoretical work should focus on quantifying the activation barriers and reaction energies for these proposed pathways to provide a more precise predictive model for the reactions of this compound.

References

- 1. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Methyl Picolinimidate Cross-linking of Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking is a powerful technique used to study protein-protein interactions, define protein topology, and stabilize protein complexes. Methyl picolinimidate is a homobifunctional cross-linking reagent that reacts primarily with the ε-amino groups of lysine residues and the N-terminal α-amino groups of proteins. This imidoester cross-linker forms a covalent amidine bond, which is stable under typical biochemical conditions. One of the key advantages of using imidoesters like this compound is the preservation of the positive charge at the site of modification, which helps to maintain the native conformation of the protein. These application notes provide a detailed protocol for the use of this compound in protein cross-linking studies.

Principle of Reaction

This compound contains two reactive imidoester groups. The reaction with primary amines proceeds via nucleophilic attack of the unprotonated amine on the electrophilic carbon of the imidoester. This results in the formation of a stable amidine bond and the release of a methanol molecule. The reaction is most efficient at alkaline pH values (typically 8.0-9.0), where the primary amino groups are deprotonated and thus more nucleophilic.

Quantitative Data Summary

The efficiency and outcome of a cross-linking reaction are dependent on several factors, including the concentration of the protein and the cross-linker, the buffer composition, pH, temperature, and incubation time. The following table summarizes typical starting conditions for protein cross-linking using this compound and related imidoester reagents. Optimization is often necessary for each specific protein system.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 0.1 - 5 mg/mL (or 1-20 µM) | Higher concentrations favor intermolecular cross-linking. |

| This compound Concentration | 1 - 20 mM (10- to 50-fold molar excess over protein) | Start with a lower concentration and optimize as needed. |

| Reaction Buffer | 20-50 mM HEPES, Sodium Phosphate, or Sodium Bicarbonate | Avoid amine-containing buffers like Tris, as they will compete for the reagent. |

| Reaction pH | 8.0 - 9.0 | Optimal for the reaction with primary amines. A pH of 8.5 is a good starting point.[1] |

| Incubation Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to maintain protein stability. |

| Incubation Time | 30 minutes - 4 hours | Start with 2-3 hours and optimize based on results. |